N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide
Description
N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a benzo[d]thiazole moiety via an azetidine ring and a ketone-containing ethyl chain. The azetidine ring (a four-membered saturated nitrogen heterocycle) introduces conformational rigidity, while the oxoethyl spacer may influence solubility and binding flexibility.
Properties
IUPAC Name |
N-[2-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(10-20-18(24)13-6-2-1-3-7-13)22-11-14(12-22)25-19-21-15-8-4-5-9-16(15)26-19/h1-9,14H,10-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLCLJIZXGQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The benzothiazole and azetidine intermediates are then coupled using reagents like carbodiimides to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted benzothiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. Specifically, N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves the inhibition of the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis, leading to reduced viability of the bacteria.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies suggest that derivatives with similar structural features can inhibit specific kinases involved in cancer cell signaling pathways. The ability to modulate these pathways positions this compound as a potential candidate for cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were significantly lower than those for standard antibiotics, indicating superior efficacy in some cases .
Case Study 2: Anticancer Activity
In another study focused on anticancer effects, compounds similar to this compound were tested against human colorectal carcinoma cells (HCT116). The results showed that specific derivatives had IC50 values lower than traditional chemotherapeutic agents like 5-fluorouracil, suggesting enhanced potency against cancer cells .
Mechanism of Action
The mechanism of action of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide with Analogues
- Azetidine vs. Azetidinone: The target compound’s azetidine ring lacks the lactam carbonyl present in 2-azetidinone derivatives, reducing electrophilicity and altering reactivity .
- Benzo[d]thiazole vs.
- Ether vs. Triazole Linkage : The ether linkage between azetidine and benzo[d]thiazole offers greater conformational flexibility than the rigid triazole spacers in compounds, which may affect target selectivity .
Biological Activity
N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit promising antitumor properties. The following table summarizes findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |
| This compound | HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |
| This compound | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D Assay |
These results suggest that the compound effectively inhibits cell proliferation in various lung cancer cell lines, with lower IC50 values indicating higher potency against tumor cells .
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific kinase enzymes that are crucial for cell signaling pathways related to cancer proliferation. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor potential, the compound has shown antimicrobial activity against various pathogens. The following table summarizes its antimicrobial efficacy:
| Pathogen Tested | Activity Observed |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Significant Inhibition |
| Saccharomyces cerevisiae | Moderate Inhibition |
The antimicrobial properties suggest that the compound may be effective in treating infections caused by both Gram-negative and Gram-positive bacteria .
Case Studies
A notable study evaluated the antitumor activity of several benzothiazole derivatives, including this compound). The study utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition, revealing that compounds with benzothiazole structures exhibited enhanced activity compared to other tested derivatives .
Synthesis and Research Applications
The synthetic route for producing this compound typically involves multi-step reactions starting from benzothiazole derivatives. Advanced methods such as microwave-assisted synthesis have been employed to improve yield and reduce reaction times .
This compound's potential applications extend beyond oncology; it is also being explored for use in developing novel antimicrobial agents and enzyme inhibitors, highlighting its versatility in medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide and its analogs?
- Methodological Answer : A common approach involves coupling benzamide derivatives with azetidine intermediates under reflux conditions. For example, in analogous syntheses, substituted benzoic acids are coupled with ethyl glycinates using EDC/HOBt in dimethylformamide (DMF), followed by hydrolysis with LiOH to yield key intermediates . Reflux with ice-cold water or methanol recrystallization is employed for purification, as seen in the synthesis of structurally related N-(2-(1H-benzimidazol-2-yl)-2-oxoethyl)benzamide derivatives . Characterization typically involves NMR, IR spectroscopy, and elemental analysis .
Q. How is the structural characterization of this compound validated in academic studies?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is standard for confirming hydrogen and carbon environments. For instance, ¹H NMR peaks at δ 8.24–8.22 ppm (aromatic protons) and δ 13.38 ppm (amide NH) are characteristic of benzothiazole-benzamide hybrids . Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and crystal packing, as demonstrated in studies of similar thiazole derivatives .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are applied to study this compound’s electronic properties and bioactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) are used to calculate molecular orbitals, electrostatic potentials, and vibrational spectra. For example, DFT studies on benzothiazole derivatives reveal intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions critical for stability . Docking simulations (e.g., AutoDock Vina) assess binding affinities to targets like PFOR enzymes or β-cell receptors, with binding energies ≤−7.5 kcal/mol indicating strong interactions .
Q. How do structural modifications (e.g., substituent variation) influence biological activity in benzothiazole-benzamide hybrids?
- Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., Cl, NO₂) at the benzothiazole C6 position enhance antitumor activity. For instance, compound 4l (IC₅₀ = 2.8 µM against MCF-7 cells) features a nitroimidazole substituent, while 9a (anti-HIV EC₅₀ = 0.9 µM) incorporates a phenylthiourea group . Pharmacokinetic properties (e.g., logP) are optimized using substituents like morpholine or piperidine, as seen in anti-inflammatory analogs .
Q. What experimental assays are used to evaluate the compound’s therapeutic potential?
- Methodological Answer :
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HepG2, A549) with IC₅₀ values calculated using GraphPad Prism .
- Anti-inflammatory Activity : Carrageenan-induced paw edema models in rats, measuring COX-2 inhibition via ELISA .
- Antiviral Activity : Plaque reduction assays for HIV-1/2 inhibition, with EC₅₀ values normalized to zidovudine controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
